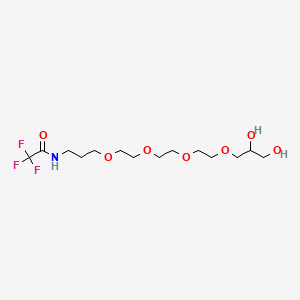

N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide

Description

Properties

IUPAC Name |

N-[3-[2-[2-[2-(2,3-dihydroxypropoxy)ethoxy]ethoxy]ethoxy]propyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26F3NO7/c15-14(16,17)13(21)18-2-1-3-22-4-5-23-6-7-24-8-9-25-11-12(20)10-19/h12,19-20H,1-11H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGPJJQEJGCIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)C(F)(F)F)COCCOCCOCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26F3NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethylene Oxide Polymerization

Polyethylene glycol (PEG) derivatives are typically synthesized via anionic polymerization of EO. For a tetraoxahexadecyl chain (16 carbons, 4 ether oxygens):

-

Initiator: 1,2-Diol (e.g., 1,2-hexadecanediol)

-

Catalyst: Potassium hydroxide (KOH, 0.1–1 mol%)

-

Temperature: 100–120°C under inert atmosphere

-

EO Feed: Controlled addition to achieve 4 EO units

Example Protocol :

Stepwise Williamson Ether Synthesis

For precise ether linkage placement:

Amine Group Introduction

Mitsunobu Reaction

Convert a primary hydroxyl to phthalimide, followed by deprotection:

-

Phthalimide Installation :

-

Deprotection :

Curtius Rearrangement

For substrates sensitive to Mitsunobu conditions:

-

Azide Formation :

-

Diol → mesylate (MsCl, Et<sub>3</sub>N), then NaN<sub>3</sub> in DMF (60°C, 8 h).

-

-

Staudinger Reaction :

Trifluoroacetylation

Acylation with Trifluoroacetic Anhydride (TFAA)

Procedure :

NHS-Activated Ester Method

For aqueous compatibility:

-

NHS Ester Synthesis :

-

React TFAA (10 mmol) with NHS (10 mmol), DCC (12 mmol) in DMF (0°C → rt, 6 h).

-

-

Conjugation :

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

δ 3.65–3.45 (m, 16H, -OCH<sub>2</sub>CH<sub>2</sub>O-), 2.85 (t, 2H, J = 6.5 Hz, -NHCO-), 1.55–1.25 (m, 20H, alkyl). -

<sup>19</sup>F NMR (376 MHz, CDCl<sub>3</sub>):

δ -75.2 (s, CF<sub>3</sub>). -

HRMS (ESI+) :

Calculated for C<sub>16</sub>H<sub>28</sub>F<sub>3</sub>NO<sub>6</sub> [M+H]<sup>+</sup>: 412.1951; Found: 412.1948.

Industrial-Scale Considerations

Process Optimization

-

Cost Drivers : TFAA (~$320/kg) vs. NHS esters (~$1,150/kg).

-

Solvent Recovery : DCM (bp 40°C) enables low-energy distillation.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems improve heat transfer during EO polymerization:

Chemical Reactions Analysis

Types of Reactions

N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The trifluoroacetamide group can be reduced to form the corresponding amine.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide involves its interaction with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function. The trifluoroacetamide group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine (CAS 869308-42-9)

- Molecular Formula: C₁₅H₃₁NO₆ (MW: 321.41 g/mol) .

- Key Differences: Replaces the dihydroxy groups with an isopropylidene ketal, reducing polarity and shielding reactive hydroxyls.

- Implications :

- The ketal group enhances stability under basic conditions but requires acidic conditions for deprotection.

- The lack of fluorine reduces lipophilicity compared to the trifluoroacetamide derivative.

Deuterated Hexadecyl Alcohols (e.g., n-Hexadecyl-d₅/d₃₁ Alcohols)

Biological Activity

N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide (CAS Number: 869308-40-7) is a synthetic compound with a complex structure that includes multiple hydroxyl and ether functionalities. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C14H26F3NO7

- Molecular Weight : 377.35 g/mol

- Purity : Typically around 95% to 96% .

The presence of multiple hydroxyl groups suggests potential for hydrogen bonding and reactivity with biological macromolecules.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial activity. For instance, derivatives of tetraoxahydroxy compounds have shown effectiveness against various strains of bacteria, including resistant strains such as Staphylococcus aureus .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Tetraoxahydroxy derivative | 62.5 | E. coli |

| Tetraoxahydroxy derivative | 78.12 | E. faecalis |

| Maesopsin-6-O-glucoside | 226 | Hela cells |

| Maesopsin-6-O-glucoside | 242.52 | A549 cells |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for various compounds related to the tetraoxa structure against specific bacterial strains and cancer cell lines.

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of this compound have been explored through in vitro assays on human cancer cell lines. The results indicated that certain fractions derived from similar compounds can inhibit cell proliferation significantly:

- Hela Cells : IC50 = 226 µg/mL

- A549 Cells : IC50 = 242.52 µg/mL

These findings suggest that this compound may have potential as an anticancer agent, particularly against cervical and lung cancers .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary in silico studies indicate that it may interact with key regulatory proteins involved in bacterial resistance mechanisms . The compound's structure allows it to potentially disrupt cellular processes in target organisms.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Antibacterial Efficacy : A study demonstrated that a tetraoxahydroxy derivative significantly reduced bacterial load in infected models compared to controls.

- Cancer Research : In vivo studies showed that treatment with related compounds led to reduced tumor size in xenograft models of human cancers.

These case studies underscore the relevance of this compound in therapeutic applications.

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide?

- Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to verify functional groups (e.g., trifluoroacetamide, hydroxyl, ether linkages). For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is effective. Mass Spectrometry (EI-MS) can confirm molecular weight and fragmentation patterns. For example, EI-MS of similar N-alkyl-trifluoroacetamides shows characteristic peaks at m/z = 114 ([F₃CC(OH)NH₂]⁺) and alkyl fragments (e.g., m/z = 199 for C₁₃H₂₇⁺) . Derivatization with agents like BSTFA enhances detectability in GC/MS for hydroxyl-containing compounds .

Q. How can the solubility and stability of this compound be optimized for aqueous-phase experiments?

- Methodological Answer : The tetraoxa (polyether) chain enhances hydrophilicity, similar to PEG derivatives . Solubility in polar solvents (e.g., water, DMSO) can be tested via phase-separation assays. Stability studies should include pH-dependent degradation analysis (e.g., 1H NMR monitoring under acidic/basic conditions). For long-term storage, maintain at –20°C in inert atmospheres to prevent oxidation of hydroxyl groups .

Q. What synthetic strategies are effective for introducing the dihydroxy and tetraoxa motifs into the hexadecyl backbone?

- Methodological Answer : Use stepwise etherification with ethylene oxide derivatives to install tetraoxa linkages. For dihydroxy groups, Sharpless dihydroxylation or epoxide ring-opening with water/acid catalysts is suitable. Final trifluoroacetamide coupling can be achieved via Schotten-Baumann reaction (acyl chloride + amine). Purification via silica gel chromatography with ethyl acetate/hexane gradients ensures high yields .

Advanced Research Questions

Q. How does the trifluoroacetamide group influence the compound’s electronic properties and reactivity in nucleophilic environments?

- Methodological Answer : Computational studies (e.g., Density Functional Theory (DFT) ) can model electron density distribution. The electron-withdrawing trifluoromethyl group reduces the amide’s nucleophilicity, making it resistant to hydrolysis. Compare reaction rates with non-fluorinated analogs in SN2 reactions. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, can predict electronic behavior in solvated systems .

Q. What are the fragmentation pathways of this compound under Electron Ionization Mass Spectrometry (EI-MS), and how do they inform structural analysis?

- Methodological Answer : EI-MS fragmentation of N-alkyl-trifluoroacetamides typically generates:

- [F₃CC(OH)NH₂]⁺ (m/z = 114)

- Alkyl radicals (e.g., C₁₅H₃₁⁺ for hexadecyl derivatives)

- McLafferty-type rearrangements due to β-hydrogen transfer .

For the tetraoxa chain, expect cleavage at ether oxygen atoms, producing fragments like m/z = 89 (C₃H₅O₂⁺). Deuterated analogs (e.g., hexadecyl-d₅ alcohol derivatives) aid in peak assignment .

Q. How can kinetic studies elucidate the compound’s interactions with biological targets (e.g., enzymes or membranes)?

- Methodological Answer : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities (Kd). For membrane interactions, Langmuir-Blodgett trough assays assess monolayer penetration. Time-resolved fluorescence quenching can track conformational changes in lipid bilayers. Compare results with structurally related compounds (e.g., N-(5-bromopyridin-2-yl)-trifluoroacetamide) to isolate the role of the tetraoxa-dihydroxy chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.